
2(1H)-喹啉酮,7-氨基-4-甲基-
描述
Synthesis Analysis
2(1H)-Quinolinones, including derivatives like 7-amino-4-methyl-, have been the focus of various synthesis strategies due to their biological significance. A notable approach involves the efficient solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone derivatives, highlighting the use of anthranilates and bromoketones as key synthons. This method is significant for its high purity and yield, demonstrating the adaptability of solid-phase synthesis for quinolinones (Soural & Krchňák, 2007).
Molecular Structure Analysis
The molecular structure of 2(1H)-quinolinones has been extensively studied through various spectroscopic and computational methods. For instance, research on 2-methyl-4-quinolinol, a related compound, utilized density functional theory (DFT) to explore its molecular geometry, indicating a preference for keto over enol forms and highlighting the stability of dimeric over monomeric forms. This study provides insight into the hydrogen bonding and electronic properties crucial for understanding the molecular structure of quinolinone derivatives (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2(1H)-quinolinones demonstrate their reactivity and potential for derivatization. The synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone showcases the compound's role as an effective antenna molecule for luminescent chelates, underscoring the chemical versatility of quinolinones in applications beyond traditional organic synthesis (Chen & Selvin, 2000).
Physical Properties Analysis
The physical properties of 2(1H)-quinolinones, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on 7-amino-4-methyl- derivatives may not be readily available, studies on related quinolinones provide valuable insights. The analysis of molecular structures through X-ray diffraction and spectroscopic techniques contributes to understanding these compounds' physical properties, facilitating their practical use (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of 2(1H)-quinolinones, including their reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to their utility in chemical synthesis and pharmaceutical applications. Studies focusing on the synthesis and reactions of these compounds reveal their potential for creating diverse molecular architectures and their role in developing new materials and drugs (Ferguson et al., 2013).
科学研究应用
抗肿瘤活性
2(1H)-喹啉酮衍生物已显示出显着的抗肿瘤作用。例如,R115777,一种衍生自 2(1H)-喹啉酮的法呢基蛋白转移酶抑制剂,在小鼠中口服给药时表现出有效的抗肿瘤特性。该化合物目前正在进行 III 期临床评估,突出了其在癌症治疗中的有希望的治疗潜力 (Venet、End 和 Angibaud,2003年).
胃抗溃疡剂
对 2(1H)-喹啉酮衍生物的研究也揭示了它们作为胃抗溃疡剂的潜力。研究已经发现了一些化合物,如 2-(4-氯苯甲酰氨基)-3-[2(1H)-喹啉酮-4-基]丙酸,对大鼠乙酸诱发的胃溃疡显示出有效的活性 (Uchida 等人,1985年).
抗菌活性
2(1H)-喹啉酮衍生物已表现出抗菌特性。一项从 4-羟基-1-甲基-2(1H)-喹啉酮合成吡喃喹啉衍生物的研究表明,对细菌生长具有中等效果,特别是对铜绿假单胞菌 (Asghari、Ramezani 和 Mohseni,2014年).
合成和化学性质
已经对 2(1H)-喹啉酮衍生物的合成和化学性质进行了大量的研究。已经为这些化合物开发了高效的固相合成方法,实现了高通量和组合合成,这对于药物发现和开发至关重要 (Soural 和 Krchňák,2007年).
抗癌药物开发
一些 2-喹啉酮衍生物,特别是与肉桂酸杂交的衍生物,已经合成并测试了其抗乳腺癌特性。这些衍生物对 MCF-7 细胞系表现出细胞毒性,表明它们作为抗癌药物的潜力 (Bakare,2022年).
铕的发光螯合物
7-氨基-4-三氟甲基-2-(1H)-喹啉酮已被用作发光铕多氨基羧酸盐螯合物的有效天线分子。这种应用在发光领域非常重要,可用于各个科学和技术领域 (Chen 和 Selvin,2000年).
未来方向
属性
IUPAC Name |
7-amino-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYFLJHTUSJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066538 | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 7-amino-4-methyl- | |
CAS RN |
19840-99-4 | |
| Record name | 7-Amino-4-methyl-2-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19840-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-methyl-2-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019840994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-4-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW18ABA26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



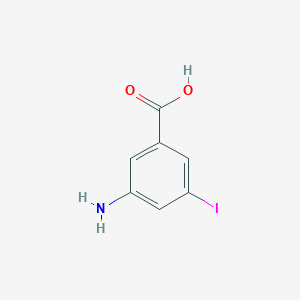
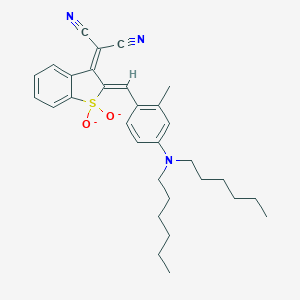
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
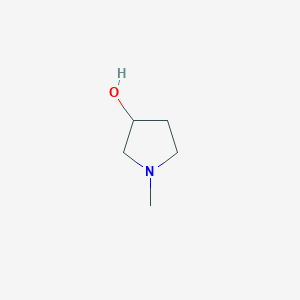

![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
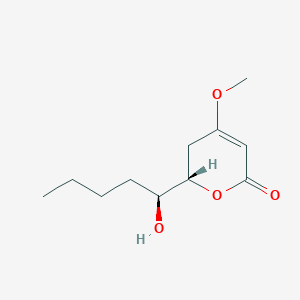
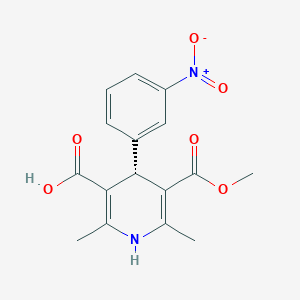
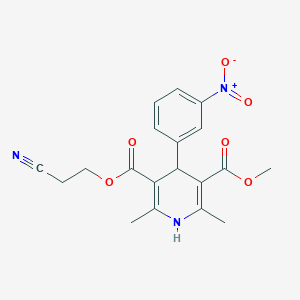
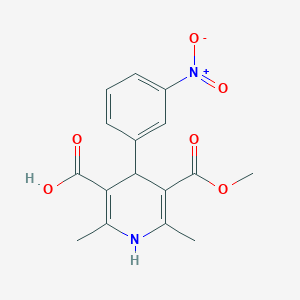
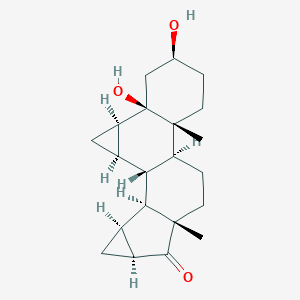

![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)